S-Nitroso-dtt

Description

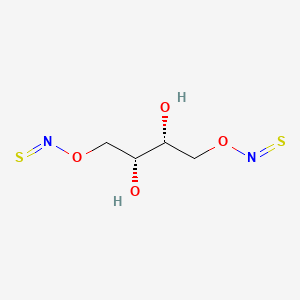

S-Nitroso-DTT (S-Nitroso-dithiothreitol) is a nitrosothiol compound that serves as a nitric oxide (NO) donor in biochemical studies. It is synthesized by nitrosylation of the thiol group in dithiothreitol (DTT), forming an S–N bond. This compound is notable for its role in modulating enzyme activity, particularly aldehyde dehydrogenase (ALDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where it inhibits ALDH activity in a DTT-dependent manner . This compound releases NO under reducing conditions, making it valuable for studying redox-sensitive signaling pathways.

Properties

CAS No. |

73427-32-4 |

|---|---|

Molecular Formula |

C4H8N2O4S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

(2R,3R)-1,4-dithionitrosooxybutane-2,3-diol |

InChI |

InChI=1S/C4H8N2O4S2/c7-3(1-9-5-11)4(8)2-10-6-12/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |

InChI Key |

KIODQSOCCGHCJX-QWWZWVQMSA-N |

SMILES |

C(C(C(CON=S)O)O)ON=S |

Isomeric SMILES |

C([C@H]([C@@H](CON=S)O)O)ON=S |

Canonical SMILES |

C(C(C(CON=S)O)O)ON=S |

Synonyms |

S-nitroso-DTT S-nitrosodithiothreitol |

Origin of Product |

United States |

Comparison with Similar Compounds

S-Nitroso-DTT vs. Other S-Nitrosothiols

S-Nitroso-glutathione (GSNO):

- Structure: GSNO is derived from glutathione (GSH), a tripeptide, whereas this compound uses the dithiol DTT as its backbone.

- Stability: GSNO is relatively stable at physiological pH but decomposes in the presence of transition metals or light. This compound exhibits greater stability in reducing environments due to DTT’s ability to regenerate the thiol group .

- Biological Activity: Both compounds inhibit ALDH, but this compound shows stronger inhibition (80% reduction at 1 mM) compared to GSNO (40–60% inhibition under similar conditions) .

S-Nitroso-N-acetylpenicillamine (SNAP):

- Applications: SNAP is widely used in vascular studies due to its slow NO release. In contrast, this compound’s activity is more context-dependent, requiring DTT to potentiate NO release .

Comparison with N-Nitroso Compounds

N-Nitrosodimethylamine (NDMA):

- Toxicity: NDMA is a potent carcinogen linked to liver and lung tumors in animal models .

- Formation: NDMA forms endogenously via nitrosation of dimethylamine, a process inhibited by ascorbic acid . This compound requires direct nitrosylation of DTT, avoiding endogenous nitrosation pathways .

N-Nitrosoproline (NPRO):

- Detection: NPRO is used as a biomarker for endogenous nitrosation. Unlike this compound, NPRO excretion in urine correlates with nitrate and proline intake, highlighting differences in metabolic pathways .

Comparison with C-Nitroso Compounds

Nitrosobenzene:

- Reactivity: Nitrosobenzene acts as an electrophile in catalytic enantioselective reactions (e.g., aldol reactions), whereas this compound participates in redox biochemistry .

- Stability: C-Nitroso compounds like nitrosobenzene are prone to dimerization, while this compound remains monomeric under physiological conditions .

Analytical Techniques for Nitroso Compounds

- Chromatography: Nitroso compounds are more strongly adsorbed than nitro analogs in chromatography. For example, nitrosobenzene (C-nitroso) exhibits higher retention times compared to nitrobenzene .

- Spectrophotometry: this compound and GSNO are quantified using UV-Vis spectroscopy (λmax ~340 nm), while N-nitroso compounds require derivatization (e.g., with 2,3-diaminonaphthalene) for detection .

Data Tables

Table 1: Biochemical Activity of Nitroso Compounds

| Compound | Target Enzyme | Inhibition (%) | DTT Dependency | Reference |

|---|---|---|---|---|

| This compound | ALDH | 80 | Yes | |

| GSNO | ALDH | 40–60 | No | |

| Sodium Nitroprusside | ALDH | 95 | No |

Table 2: Stability and Toxicity Profiles

| Compound | Stability | Carcinogenicity | Key Risk Factor |

|---|---|---|---|

| This compound | High (reducing) | Low | Redox interference |

| NDMA | Moderate | High | Endogenous formation |

| Nitrosobenzene | Low (dimerizes) | Moderate | Electrophilic reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.